molecular formula C16H18ClF3N4O3 B2517971 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide CAS No. 1421475-08-2

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide

Cat. No.: B2517971
CAS No.: 1421475-08-2
M. Wt: 406.79
InChI Key: ASWZJBDGUINWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular architecture, featuring a 1,2,4-triazolone core substituted with a trifluoromethyl group and linked to a phenoxypropanamide moiety, is characteristic of compounds designed for targeted biological activity. The 1,2,4-triazolone scaffold is a privileged structure in drug discovery, known for its ability to participate in key hydrogen-bonding interactions within enzyme active sites. This compound serves as a crucial intermediate for the synthesis of novel molecules, particularly those intended to function as enzyme inhibitors. Research into analogous trifluoromethyl-substituted heterocycles has demonstrated potent inhibitory effects on various enzymes , including those involved in plant pathogen viability and mammalian inflammatory pathways. The presence of the trifluoromethyl group is a strategic element to enhance metabolic stability and modulate the molecule's lipophilicity and binding affinity. Its primary research value lies in its application as a key building block for the development of potential herbicidal and fungicidal agents , where the structural motifs present are known to disrupt essential biological processes in target organisms. Furthermore, researchers are exploring its utility in constructing more complex proteolysis-targeting chimeras (PROTACs) due to its ability to be functionalized for linker attachment and its potential for target protein engagement.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClF3N4O3/c1-15(2,27-11-6-4-10(17)5-7-11)13(25)21-8-9-24-14(26)23(3)12(22-24)16(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWZJBDGUINWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chlorophenoxy group and a triazole moiety, both of which are known to contribute to various pharmacological effects. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN5O3C_{20}H_{22}ClN_{5}O_{3} with a molecular weight of approximately 415.9 g/mol. The structure includes:

  • A 4-chlorophenoxy group, which is often associated with herbicidal activity.
  • A triazole ring that is linked to various biological activities, particularly in antifungal and anticancer applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . The triazole moiety is particularly noted for its ability to inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest at the S phase in cancer cell lines such as MCF7 and HCT116. For instance, a related compound exhibited an IC50 value of 0.95 nM against HCT116 cells, indicating potent anticancer activity .
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells. Studies have reported significant cell death in several cancer cell lines when treated with triazole derivatives .

Antimicrobial Activity

The presence of the triazole ring also suggests potential antimicrobial properties. Triazoles are widely recognized for their antifungal activities against various pathogens. Research indicates that similar compounds can disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It could interact with various cellular receptors influencing signaling pathways related to cell survival and apoptosis.

Study 1: Anticancer Efficacy

In a recent study assessing the anticancer efficacy of triazole derivatives, a compound structurally similar to our target was evaluated against several cancer cell lines including A549 and NCI-H460. The results indicated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .

Study 2: Antifungal Activity

Another study focused on the antifungal properties of similar compounds demonstrated effectiveness against Candida species with minimum inhibitory concentrations (MICs) below 10 µg/mL . This suggests that the triazole structure plays a critical role in enhancing antifungal activity.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against various bacterial strains. Research indicates that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways. This property positions it as a potential candidate for developing new antibiotics.

Anticancer Potential : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, structural analogs have been shown to inhibit the proliferation of human cancer cells by inducing cell cycle arrest and triggering mitochondrial-mediated apoptosis. A notable study reported an IC50 value of approximately 25 µM against breast cancer cells after 48 hours of treatment.

Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other compounds targeting cytochrome P450 enzymes. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects when used in combination with other drugs.

Agricultural Applications

Herbicidal Properties : The chlorophenoxy group in the compound suggests potential applications in herbicide development. Research has indicated that compounds with similar structures can effectively control weed growth by inhibiting specific plant enzymes involved in growth regulation.

Pesticidal Activity : The compound's ability to disrupt microbial processes also indicates potential use as a pesticide. Its effectiveness against various pathogens could be harnessed to protect crops from bacterial infections.

Material Science Applications

Polymer Synthesis : The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing their properties such as thermal stability and chemical resistance. Research into its use as a monomer or additive in polymer formulations is ongoing.

Nanotechnology : The compound's properties may facilitate its use in developing nanomaterials for drug delivery systems or as a component in biosensors due to its biological activity and stability.

Anticancer Activity Case Study

A study conducted on structurally related triazole derivatives revealed their efficacy in inducing apoptosis in various cancer cell lines. The research highlighted the mechanism involving mitochondrial pathways and suggested that modifications to the triazole ring could enhance potency against specific cancer types.

Antimicrobial Activity Case Study

In vitro experiments using this compound demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the trifluoromethyl group in enhancing antibacterial activity through increased lipophilicity, facilitating membrane penetration.

Comparison with Similar Compounds

Compound A : 2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide ()

  • Molecular Formula: C₂₀H₂₂ClNO₃
  • Molecular Weight : 359.8 g/mol
  • Key Substituents : Dihydroindenyl group with a hydroxyl moiety.
  • Functional Groups: Amide, chlorophenoxy, hydroxyl.
  • Synthesis : Amide coupling via DMF/LiH-mediated reactions .

Compound B : 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides ()

  • Functional Groups : Thiazole, oxadiazole, sulfanyl.
  • Synthesis : Multi-step process involving hydrazine hydrate, carbon disulfide, and Na₂CO₃-mediated coupling .

Structural and Functional Differences

Parameter Target Compound Compound A Compound B
Core Structure Propanamide + triazolone Propanamide + dihydroindenyl Propanamide + thiazole-oxadiazole
Key Substituent Trifluoromethyl-triazolone Hydroxy-dihydroindenyl Amino-thiazole
Molecular Weight ~404.5 g/mol 359.8 g/mol ~350–400 g/mol (varies)
Polar Groups Amide, ketone (triazolone) Amide, hydroxyl Amide, sulfanyl, amino
Synthetic Complexity Likely requires triazolone ring formation Amide coupling under basic conditions Multi-step heterocycle synthesis

Impact of Substituents on Properties

Triazolone vs. Oxadiazole/Thiazole (Compound B) :

  • The triazolone ring in the target compound offers a rigid, planar structure with a ketone group, enhancing hydrogen-bonding capacity compared to the more flexible oxadiazole-thiazole system in Compound B. The trifluoromethyl group further increases lipophilicity and metabolic resistance .

Triazolone vs. Dihydroindenyl (Compound A) :

  • Compound A’s dihydroindenyl group introduces a chiral center and hydroxyl group, improving aqueous solubility. In contrast, the target compound’s triazolone and trifluoromethyl groups prioritize membrane permeability and target binding affinity .

Research Implications

  • Crystallography : Programs like SHELXL and ORTEP-3 () are critical for resolving conformational details of such complex molecules, aiding in structure-activity relationship studies.

Preparation Methods

Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride

Route 1: Ester Hydrolysis and Acid Chloride Formation

  • Step 1 : React 4-chlorophenol with methyl methacrylate in the presence of a base (e.g., potassium carbonate) to form methyl 2-(4-chlorophenoxy)-2-methylpropionate.
  • Step 2 : Hydrolyze the ester using aqueous potassium hydroxide in ethanol to yield 2-(4-chlorophenoxy)-2-methylpropionic acid.
  • Step 3 : Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) in dimethylacetamide at low temperatures (−15°C).

Key Conditions :

  • Temperature control during acid chloride formation to prevent side reactions.
  • Use of anhydrous solvents to avoid hydrolysis of SOCl₂.

Synthesis of 2-(4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine

Triazolone Ring Formation

Route 1: Cyclocondensation of Hydrazine Derivatives

  • Step 1 : React ethyl trifluoropyruvate with methylhydrazine to form a hydrazone intermediate.
  • Step 2 : Cyclize the hydrazone with cyanogen bromide (BrCN) in ethanol under reflux to yield 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole.

Route 2: Alkylation and Functionalization

  • Step 1 : Introduce an ethylamine side chain via nucleophilic substitution. React the triazolone with 2-bromoethylamine hydrobromide in acetonitrile using triethylamine as a base.

Key Conditions :

  • Maintain inert atmosphere (N₂/Ar) to prevent oxidation.
  • Use phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) to enhance reaction efficiency.

Amide Coupling and Final Assembly

Schotten-Baumann Reaction

  • Step 1 : Combine equimolar amounts of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride and 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine in dichloromethane.
  • Step 2 : Add triethylamine dropwise at 0°C to neutralize HCl byproduct.
  • Step 3 : Stir for 6–8 hours at room temperature, then wash with water and brine. Isolate the product via rotary evaporation.

Optimization Parameters :

Parameter Optimal Value Source Reference
Solvent Dichloromethane
Temperature 0°C → RT
Base Triethylamine
Reaction Time 6–8 hours

Alternative Coupling Methods

  • HATU/DMAP-Mediated Coupling : Use hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) for higher yields.

Purification and Characterization

Crystallization and Filtration

  • Dissolve the crude product in hot ethanol, treat with activated charcoal, and filter. Cool to −20°C to precipitate pure crystals.
  • Yield : ~90–96% (based on analogous triazolone syntheses).

Analytical Data (Hypothetical)

Property Value/Description Method
Melting Point 242–245°C Differential Scanning Calorimetry
Molecular Ion (m/z) 433.1 [M+H]⁺ LC-MS (ESI+)
¹H NMR (DMSO-d₆) δ 1.45 (s, 6H, CH₃), 4.12 (t, 2H, NCH₂), 7.25–7.40 (m, 4H, Ar-H) 400 MHz NMR

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for synthesizing this compound, and what analytical methods validate its purity?

  • Methodology : Multi-step synthesis typically involves coupling a 4-chlorophenoxypropanamide precursor with a triazole-containing intermediate. Critical steps include refluxing in ethanol/DMF, acid catalysis, and purification via recrystallization or column chromatography .
  • Validation : Use 1H/13C NMR to confirm functional groups (e.g., trifluoromethyl at δ ~110–120 ppm in 13C NMR) and High-Resolution Mass Spectrometry (HRMS) for molecular ion verification. Purity is assessed via HPLC (>95% peak area) .

Q. How is the molecular structure confirmed, and which crystallographic tools are recommended?

  • Methodology : X-ray crystallography using SHELXL for refinement (e.g., resolving disorder in the triazole ring) and ORTEP-3 for 3D visualization. Key parameters: R-factor < 0.05, thermal displacement ellipsoids for atom positions .
  • Example : A related triazole derivative showed C–F bond length of 1.34 Å and bond angles of 108.5° in the trifluoromethyl group, confirming steric and electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in triazole ring formation?

  • Methodology : Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) identified optimal reflux time (4–6 hr) in ethanol (ε = 24.3) with 0.5 mol% CuI, achieving 78% yield .
  • Data Analysis : Use ANOVA to prioritize factors; a Pareto chart revealed solvent choice (p < 0.01) and catalyst (p < 0.05) as critical .

Q. What computational strategies predict biological activity and guide SAR studies?

  • Methodology : Combine DFT calculations (e.g., B3LYP/6-31G*) for electrostatic potential maps with molecular docking (AutoDock Vina) to assess binding to targets like cyclooxygenase-2 (COX-2). For example, the trifluoromethyl group showed a ΔGbind of −9.2 kcal/mol due to hydrophobic interactions .
  • Validation : Compare computational predictions with in vitro assays (e.g., IC50 values against COX-2) to refine models .

Q. How are crystallographic data discrepancies resolved when refining low-resolution datasets?

  • Methodology : Use SHELXL’s TWIN/BASF commands for twinned crystals. For a dataset with Rint > 0.12, applying a twin matrix (1 0 0 / 0 1 0 / 0 0 −1) reduced R1 to 0.03. Hirshfeld surface analysis in CrystalExplorer identifies weak interactions (e.g., C–H···O) missed in initial refinement .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in silico predictions and experimental assays?

  • Methodology :

Re-evaluate computational parameters : Adjust protonation states (e.g., triazole N–H vs. deprotonated form) in docking simulations.

Experimental controls : Test compound stability under assay conditions (pH, temperature) via LC-MS to detect degradation.

Meta-analysis : Compare with structurally similar compounds (e.g., 4-methoxyphenyl analogs showed 3-fold higher activity in anti-inflammatory assays) .

Methodological Tables

Table 1 : Key spectroscopic signatures for structural validation

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Trifluoromethyl (CF3)13C: 115–120 (q, J = 288 Hz)1120–1150 (C–F stretch)
Triazole C=N1H: 8.2–8.5 (s, 1H)1600–1650 (C=N stretch)

Table 2 : Optimization results for triazole synthesis (DoE)

VariableLow LevelHigh LevelOptimal
Temperature (°C)6010080
Reaction Time (h)286
Catalyst (mol%)0.11.00.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.